![molecular formula C14H20N2O3 B8208097 Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate](/img/structure/B8208097.png)
Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate
Vue d'ensemble
Description
Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its benzyl group attached to a carbamate moiety, which is further linked to a 3-dimethylcarbamoylpropyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method involves the reaction of benzyl chloroformate with 3-dimethylcarbamoylpropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Amination: Another method involves the reaction of benzyl alcohol with 3-dimethylcarbamoylpropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for benzyl (3-dimethylcarbamoylpropyl)carbamate often involve large-scale carbamoylation reactions using automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.
Reduction: The compound can be reduced to form primary amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in the presence of catalysts like palladium on carbon (Pd-C).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines and alcohols.
Substitution: Various substituted carbamates and ureas.
Applications De Recherche Scientifique
Chemistry: Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it valuable in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors.
Medicine: The compound is explored for its potential use in drug delivery systems. Its stability and reactivity make it suitable for modifying drug molecules to enhance their pharmacokinetic properties.
Industry: In the industrial sector, benzyl (3-dimethylcarbamoylpropyl)carbamate is used in the production of polymers and resins. It serves as a cross-linking agent and stabilizer in various polymerization processes.
Mécanisme D'action
Mechanism: The mechanism of action of benzyl (3-dimethylcarbamoylpropyl)carbamate involves the formation of stable carbamate linkages with amine groups. This reaction is facilitated by the nucleophilic attack of the amine on the carbonyl carbon of the carbamate group, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable carbamate linkage.
Molecular Targets and Pathways: The primary molecular targets are amine groups in proteins and enzymes. The compound can inhibit enzyme activity by forming stable carbamate linkages with the active site residues, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar in structure but lacks the 3-dimethylcarbamoylpropyl chain.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness: Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate is unique due to its specific structure, which combines the stability of the benzyl group with the reactivity of the carbamate moiety. This combination makes it particularly useful in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
benzyl N-[4-(dimethylamino)-4-oxobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-16(2)13(17)9-6-10-15-14(18)19-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNZQORTKCJIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
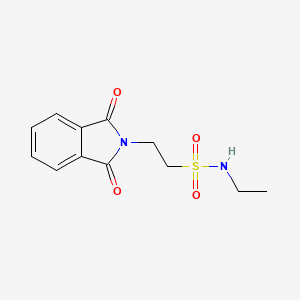
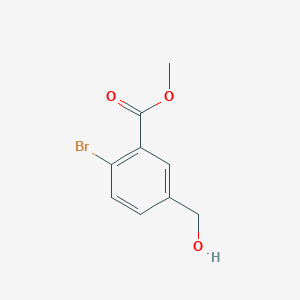
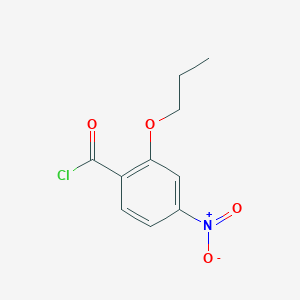
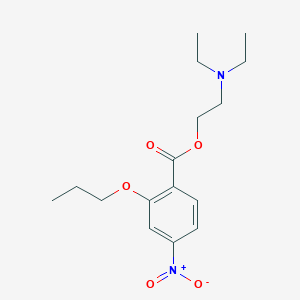
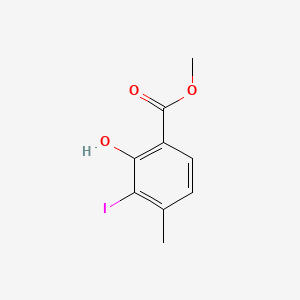
![Benzyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B8208041.png)
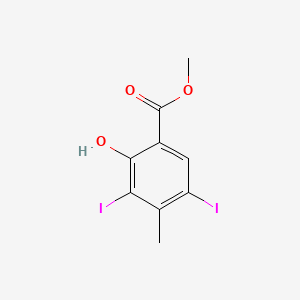
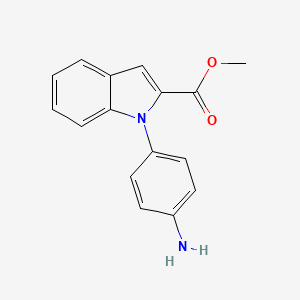
![Benzyl cis-N-4-[(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B8208071.png)
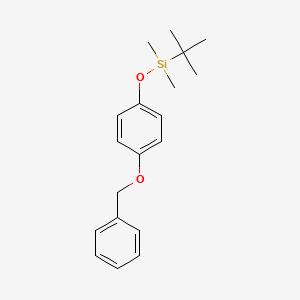
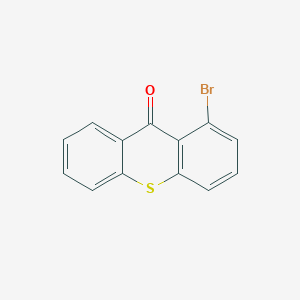
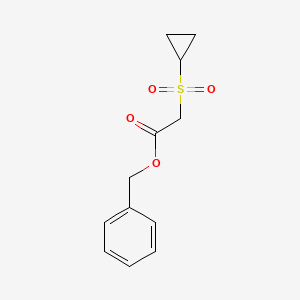
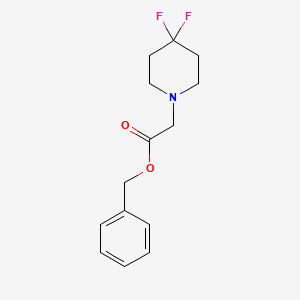
![tert-butyl (1S,4S)-5-acetyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8208142.png)
